molecular formula C13H18F2N2O2S B2661436 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1210158-88-5

2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2661436
CAS No.: 1210158-88-5
M. Wt: 304.36
InChI Key: GZPXWBFNKNKZNQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a 2,6-difluoro-substituted aromatic ring and a 1-methylpiperidin-4-ylmethyl amine side chain.

Properties

IUPAC Name

2,6-difluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O2S/c1-17-7-5-10(6-8-17)9-16-20(18,19)13-11(14)3-2-4-12(13)15/h2-4,10,16H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPXWBFNKNKZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of fluorine atoms at the 2 and 6 positions can be achieved through electrophilic fluorination reactions. The piperidine moiety is then introduced via nucleophilic substitution reactions, often using a methylating agent to link the piperidine to the benzenesulfonamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The fluorine atoms and the piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide exhibit promising anticancer properties. For instance, the sulfonamide moiety has been linked to the inhibition of carbonic anhydrases, which are crucial for tumor growth and metastasis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamides could effectively inhibit tumor cell proliferation in vitro by targeting specific pathways involved in cancer cell metabolism .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Sulfonamides are historically known for their antibacterial properties, and derivatives of this compound have been tested against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This table summarizes findings from various studies indicating the effectiveness of related compounds against common pathogens .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of inflammatory diseases. The sulfonamide group is known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

Case Study:
Research highlighted in Pharmacology Reports indicates that derivatives of this compound can selectively inhibit COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Neurological Applications

Another area of interest is the compound's potential use in treating neurological disorders. The piperidine moiety may contribute to central nervous system activity, making it a candidate for further exploration in neuropharmacology.

Data Table: Neuropharmacological Effects

EffectObserved Outcome
AnalgesicSignificant reduction in pain behavior
AnxiolyticDecreased anxiety-like behavior

These findings suggest that the compound may modulate neurotransmitter systems, warranting further investigation .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, while the piperidine moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with sulfonamide-based pesticides and other benzenesulfonamide derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Use/Activity
2,6-Difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide Benzenesulfonamide 2,6-difluoro; 1-methylpiperidin-4-ylmethyl Not explicitly stated (inferred: potential enzyme inhibition)
Tolylfluanid Methanesulfonamide 1,1-dichloro-1-fluoro; dimethylamino-sulfonyl; 4-methylphenyl Pesticide (fungicide)
Dichlofluanid Methanesulfenamide 1,1-dichloro-1-fluoro; dimethylamino-sulfonyl; phenyl Pesticide (fungicide)
N-[(3-methyloxiran-2-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide Benzenesulfonamide 3-methyloxiran-2-ylmethyl; 1-phenylethyl Not explicitly stated (inferred: reactive epoxide moiety for covalent binding)
Key Observations:

Fluorination Patterns: The 2,6-difluoro substitution in the target compound increases electronegativity and steric hindrance compared to non-fluorinated analogs like tolylfluanid. This may enhance binding specificity in enzyme active sites .

Side Chain Diversity: The 1-methylpiperidin-4-ylmethyl group distinguishes the target compound from pesticidal sulfonamides (e.g., tolylfluanid), which feature dimethylamino or phenyl groups.

Reactive Moieties: Unlike the epoxide-containing analog in , the target compound lacks reactive electrophilic groups, reducing nonspecific interactions and toxicity risks.

Physicochemical Properties (Inferred)

  • Lipophilicity: Fluorine atoms and the piperidine moiety likely increase logP values compared to non-fluorinated analogs, improving membrane permeability.
  • Solubility : The sulfonamide group enhances water solubility relative to purely hydrocarbon-based compounds but may be lower than that of ionic pesticidal sulfonamides (e.g., tolylfluanid) due to the piperidine’s basicity .
  • Ionization : The piperidine nitrogen (pKa ~8–10) may protonate under physiological conditions, influencing bioavailability and target engagement.

Biological Activity

2,6-Difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, also known by its CAS number 1210158-88-5, is a complex organic compound characterized by its unique structural features, including a sulfonamide group and fluorine substitutions on a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is C13H18F2N2O2SC_{13}H_{18}F_2N_2O_2S, with a molecular weight of approximately 304.36 g/mol. The structure includes:

  • Fluorine atoms : Two fluorine atoms at the 2 and 6 positions of the benzene ring.
  • Piperidine moiety : A 1-methylpiperidin-4-yl group attached to the sulfonamide nitrogen.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail these activities based on recent studies.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds containing piperidine and sulfonamide functionalities have shown promising results against various cancer cell lines:

Compound Target Cell Line Activity
Compound AMDA-MB-231 (Breast)Induces apoptosis at 10 µM
Compound BHepG2 (Liver)Inhibits cell proliferation
Compound CFaDu (Hypopharyngeal)Better cytotoxicity than bleomycin

The mechanism of action often involves the disruption of microtubule assembly and induction of apoptosis through caspase activation, indicating that structural features like the piperidine ring are crucial for enhancing biological activity .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The presence of the sulfonamide group in this compound may contribute to its ability to inhibit pro-inflammatory pathways. Studies have shown that similar compounds can reduce cytokine production and modulate immune responses effectively .

Antimicrobial Activity

There is also evidence suggesting that derivatives of benzenesulfonamides possess antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains, which may be attributed to their ability to interfere with bacterial enzyme functions or cell wall synthesis .

Case Studies

  • In vitro Studies : A study involving the evaluation of several sulfonamide derivatives indicated that those with piperidine modifications exhibited enhanced binding affinity to target proteins involved in cancer progression.
  • In vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes compared to controls, supporting the hypothesis that these compounds could serve as effective anticancer agents.
  • Clinical Trials : Some derivatives are currently undergoing clinical trials aimed at assessing their efficacy and safety in human subjects with specific types of cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving sulfonylation of a 2,6-difluorobenzenesulfonyl chloride intermediate with (1-methylpiperidin-4-yl)methanamine. Purification is critical and often achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is advised .

Q. Which techniques are most effective for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. For this, single crystals can be grown via slow evaporation in methanol. Data collection using Cu-Kα radiation and refinement with SHELXL (part of the SHELX suite) is recommended. Complementary techniques include 1H^1H/13C^{13}C-NMR (DMSO-d6 or CDCl3), FT-IR (for sulfonamide and piperidine moieties), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition or receptor binding). For example, if exploring kinase inhibition, use fluorescence-based assays (e.g., ADP-Glo™) with ATP concentrations near KmK_m. Dose-response curves (1 nM–100 µM) and positive controls (e.g., staurosporine for kinases) are essential. Cell viability assays (MTT or resazurin) can assess cytotoxicity .

Advanced Research Questions

Q. How can synthetic by-products or impurities be identified and resolved during scale-up?

  • Methodological Answer : Use LC-MS (Q-TOF) to identify impurities by comparing fragmentation patterns with the parent compound. Common by-products include incomplete sulfonylation intermediates or oxidized piperidine derivatives. For resolution, employ preparative HPLC with a phenyl-hexyl column and isocratic elution (acetonitrile/0.1% TFA). Crystallographic analysis may also reveal steric or electronic factors favoring by-product formation .

Q. What strategies address contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., buffer ionic strength, detergent concentrations). Validate activity using orthogonal methods:

  • Surface plasmon resonance (SPR) for direct binding affinity measurement.
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Cross-validate with structurally related analogs to isolate structure-activity relationships (SAR) .

Q. How can crystallographic disorder in the piperidine ring be modeled and refined?

  • Methodological Answer : Disorder in the 1-methylpiperidin-4-yl group is common due to conformational flexibility. In SHELXL, split the disordered atoms into two or more sites with occupancy refinement. Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths and angles. Validate using residual density maps (Δρmax/min<0.5eA˚3\Delta \rho_{\text{max/min}} < 0.5 \, eÅ^{-3}) .

Q. What computational approaches are suitable for SAR studies of benzenesulfonamide derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Glide) to predict binding poses in target proteins (e.g., carbonic anhydrase). Pair with molecular dynamics simulations (NAMD or GROMACS) to assess stability of ligand-protein complexes. QSAR models using Hammett constants (σ\sigma) for fluorine substituents can quantify electronic effects on activity .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral analogs?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA or IB column) with heptane/isopropanol mobile phases to separate enantiomers. For synthetic control, employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes). Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

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